REACTION_CXSMILES
|
[CH3:1][Mg]Br.CON(C)[C:7]([C:9]1[N:10]=[C:11]([CH3:18])[O:12][C:13]=1[C:14]([F:17])([F:16])[F:15])=[O:8]>C(OCC)C>[CH3:18][C:11]1[O:12][C:13]([C:14]([F:15])([F:16])[F:17])=[C:9]([C:7](=[O:8])[CH3:1])[N:10]=1
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C=1N=C(OC1C(F)(F)F)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
For the workup, the reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with hydrochloric acid (1N, 3 ml)
|
Type
|
STIRRING
|
Details
|
After 5 minutes of stirring
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel using a 4
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(N1)C(C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |